2-(Furan-2-yloxy)acetic acid
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Overview
Description
2-(Furan-2-yloxy)acetic acid is an organic compound that belongs to the class of furan derivatives. It is characterized by a furan ring attached to an acetic acid moiety through an oxygen atom. The compound has the molecular formula C6H6O4 and a molecular weight of 142.11 g/mol. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(Furan-2-yloxy)acetic acid involves the reaction of 2-furoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-furoic acid attacks the carbon atom of chloroacetic acid, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous-flow, gas-phase synthesis. This method involves the catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a ZrO2 catalyst at elevated temperatures. This process allows for high selectivity and conversion rates, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The f
Properties
Molecular Formula |
C6H6O4 |
---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
2-(furan-2-yloxy)acetic acid |
InChI |
InChI=1S/C6H6O4/c7-5(8)4-10-6-2-1-3-9-6/h1-3H,4H2,(H,7,8) |
InChI Key |
JNEZADRPZZIORA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)OCC(=O)O |
Origin of Product |
United States |
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